
Methyl-4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoat
Übersicht
Beschreibung
“Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate” is a chemical compound with the molecular formula C11H10N2O3 . It has a molecular weight of 218.21 g/mol . The IUPAC name for this compound is "methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate" .
Molecular Structure Analysis
The InChI code for this compound is “InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3” and the InChIKey is "PJYMNVKGDLTDJE-UHFFFAOYSA-N" . The Canonical SMILES structure is "CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC" .Physical And Chemical Properties Analysis
“Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate” has a molecular weight of 218.21 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are 218.06914219 g/mol . The topological polar surface area is 65.2 Ų . It has 16 heavy atoms . The complexity of the molecule is 252 .Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
Der 1,2,4-Oxadiazol-Rest in Methyl-4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoat dient als vielseitiger Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen sind in der pharmazeutischen Chemie aufgrund ihrer potenziellen biologischen Aktivitäten von entscheidender Bedeutung .
Landwirtschaftliche chemische Forschung
Derivate von 1,2,4-Oxadiazol, wie z. B. This compound, haben sich in der landwirtschaftlichen chemischen Forschung als vielversprechend erwiesen. Sie weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter nematocide und antifungale Eigenschaften, die für die Entwicklung neuer Pestizide von entscheidender Bedeutung sein können .
Organische Synthese
In der organischen Synthese kann der 1,2,4-Oxadiazolring verschiedene synthetische Transformationen durchlaufen. Das Vorhandensein der Methylbenzoatgruppe kann die Reaktivität beeinflussen und neue Wege für die Erzeugung komplexer organischer Moleküle eröffnen .
Pharmazeutische Entwicklung
Verbindungen, die den 1,2,4-Oxadiazolring enthalten, werden auf ihre potenzielle Verwendung in der Arzneimittelforschung untersucht. Sie können als Bausteine für Medikamente dienen, die eine Reihe von Krankheiten, darunter bakterielle Infektionen und parasitäre Krankheiten, bekämpfen .
Materialchemie
Das Strukturmotiv von 1,2,4-Oxadiazol ist auch in der Materialchemie von Bedeutung. Es kann verwendet werden, um neue Materialien mit spezifischen elektronischen oder photonischen Eigenschaften zu entwickeln, die für fortschrittliche technologische Anwendungen unerlässlich sind .
Antibakterielle Mittel
Die 1,2,4-Oxadiazolderivate haben starke antibakterielle Wirkungen gegen verschiedene Krankheitserreger gezeigt. Dies macht this compound zu einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika .
Eigenschaften
IUPAC Name |
methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYMNVKGDLTDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455071 | |
| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209912-44-7 | |
| Record name | Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


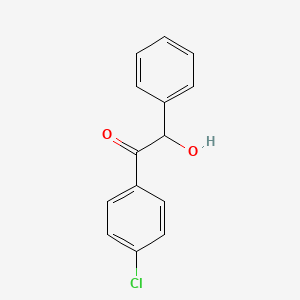


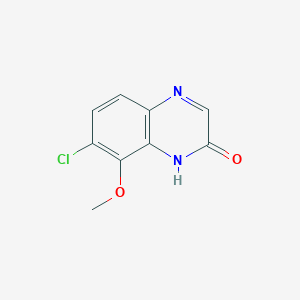



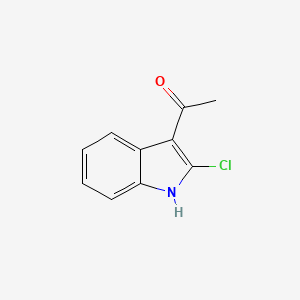
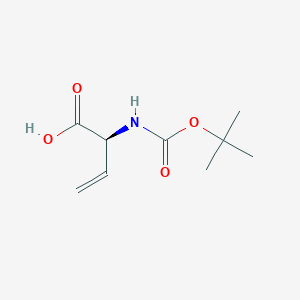


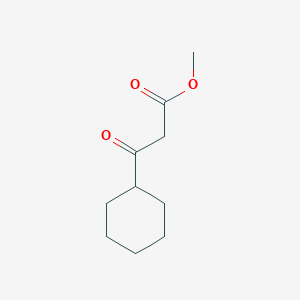
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)

